

biological activity of compounds derived from 2-Benzofuranylglyoxal hydrate

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Compound of Interest

Compound Name: 2-Benzofuranylglyoxal hydrate

Cat. No.: B589250

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A Comparative Guide to the Biological Activity of 2-Substituted Benzofuran Derivatives

This guide provides a comparative analysis of the biological activities of various compounds derived from or structurally related to the 2-benzofuran scaffold. The information is targeted towards researchers, scientists, and drug development professionals, offering a summary of recent findings on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented is based on a review of multiple studies and is intended to facilitate the identification of promising compounds for further investigation.

Anticancer Activity

Derivatives of the benzofuran nucleus have demonstrated significant potential as anticancer agents, with various substitutions at the C-2 position leading to potent cytotoxic activity against a range of cancer cell lines.^{[1][2][3]} Structure-activity relationship (SAR) studies have indicated that substitutions at this position are crucial for their cytotoxic effects.^[1]

Table 1: Comparison of Anticancer Activity of 2-Substituted Benzofuran Derivatives

Derivative Class	Compound Example	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Reference
2-Phenylbenzofurans	4,6-di(benzyloxy)-3-phenylbenzofuran	Hepatocellular Carcinoma (HCC)	0.874 (Pin1 inhibition)	Juglone	-	[4]
2-Benzoylbenzofurans	Compound 18 (piperazine linker)	A549 (Lung)	Induces significant apoptosis	-	-	[5]
2-Benzofuran-carbohydrazides	16b (p-methoxy group)	A549 (Lung)	1.48	Staurosporine	1.52	[4]
2-Acetylbenzofuran Hybrids	26	EGFR Kinase	0.93	Gefitinib	0.9	[4]
Combretastatin A-4 Analogue	Compound 8	-	0.43	-	-	[1]

Experimental Protocols: Anticancer Activity Screening

A standard method for evaluating the in vitro anticancer activity of novel compounds is the MTT assay.

MTT Assay Protocol

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
- **Compound Treatment:** The synthesized benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Several novel benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacteria and fungi.^{[6][7][8][9][10]}

Table 2: Comparison of Antimicrobial Activity of 2-Substituted Benzofuran Derivatives

Derivative Class	Compound Example	Microorganism	Activity	Reference
(Benzofuran-2-yl) (cyclobutyl) ketoxime derivative	7d	Staphylococcus aureus	Most active derivative in the series	[6]
(Benzofuran-2-yl) (cyclobutyl) ketoxime derivatives	2, 5b, 6b, 6c, 7b, 7f	Candida albicans	Very strong effect	[6]
1-(1-Benzofuran-2-yl)-2-mesitylethanone derivative	9b	S. aureus, E. coli	Most active derivative in the series	[8][10]
Benzofuran derivative	6	S. aureus	Mild activity	[7]
Benzimidazole isostere of benzofuran	15	S. aureus, C. albicans	Mild activity	[7]

Experimental Protocols: Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

- **Microorganism Preparation:** Bacterial and fungal strains are cultured in appropriate broth media overnight. The turbidity of the microbial suspension is adjusted to a specific standard (e.g., 0.5 McFarland).

- **Compound Dilution:** The test compounds are dissolved in a solvent and serially diluted in broth medium in 96-well microtiter plates.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Controls:** Positive (microorganisms with no compound) and negative (broth only) controls are included. A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity in both in vitro and in vivo models.^{[11][12][13][14]} The mechanism of action for some of these derivatives involves the inhibition of key inflammatory pathways such as NF-κB and MAPK.^[13]

Table 3: Comparison of Anti-inflammatory Activity of 2-Substituted Benzofuran Derivatives

Derivative Class	Compound Example	In Vitro/In Vivo Model	Key Findings	Reference
2,3-Dihydrobenzofuran-2-one	5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one	Carrageenan paw edema (rat)	More potent than diclofenac	[11]
Benzofuran-3(2H)-one derivative	55	TNBS-induced colitis (rat)	Dose-dependent inhibitory activity	[12]
Heterocyclic/Benzofuran Hybrid	5d	LPS-stimulated RAW264.7 cells	IC50 for NO inhibition = 52.23 μ M	[13]
Fluorinated Benzofuran	-	LPS-stimulated macrophages	IC50 for IL-6 inhibition: 1.2 - 9.04 μ M	[14]
Fluorinated Benzofuran	-	LPS-stimulated macrophages	IC50 for PGE2 inhibition: 1.1 - 20.5 μ M	[14]

Experimental Protocols: Anti-inflammatory Activity Screening (In Vitro)

The anti-inflammatory potential of compounds can be initially assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators in stimulated macrophage cell lines.

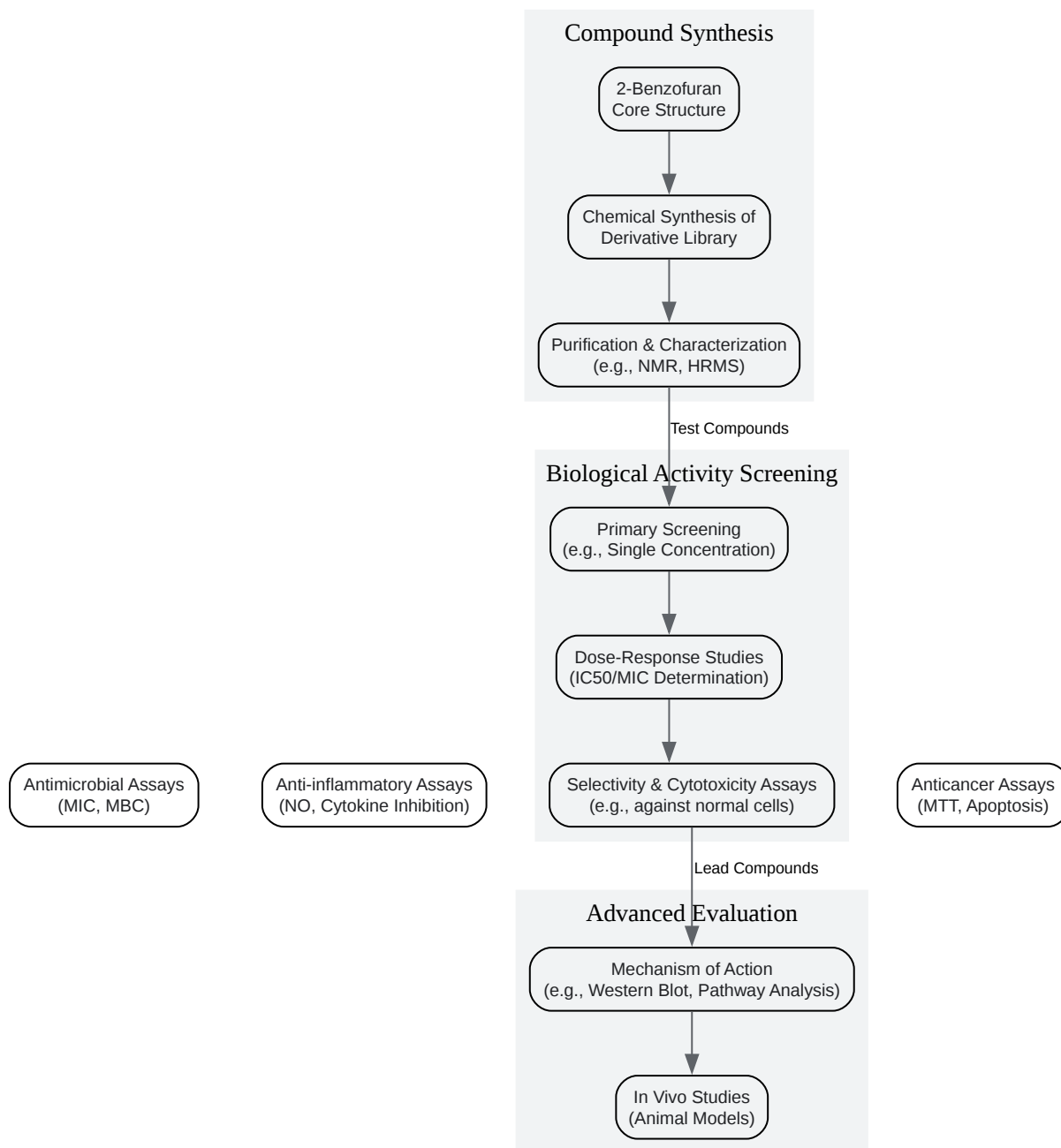
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
- **Cell Seeding:** Cells are seeded in 96-well plates and allowed to adhere.

- **Compound Treatment:** Cells are pre-treated with various concentrations of the benzofuran derivatives for 1-2 hours.
- **Stimulation:** Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
- **Incubation:** The plates are incubated for 24 hours.
- **Nitrite Measurement:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- **Data Analysis:** The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizations

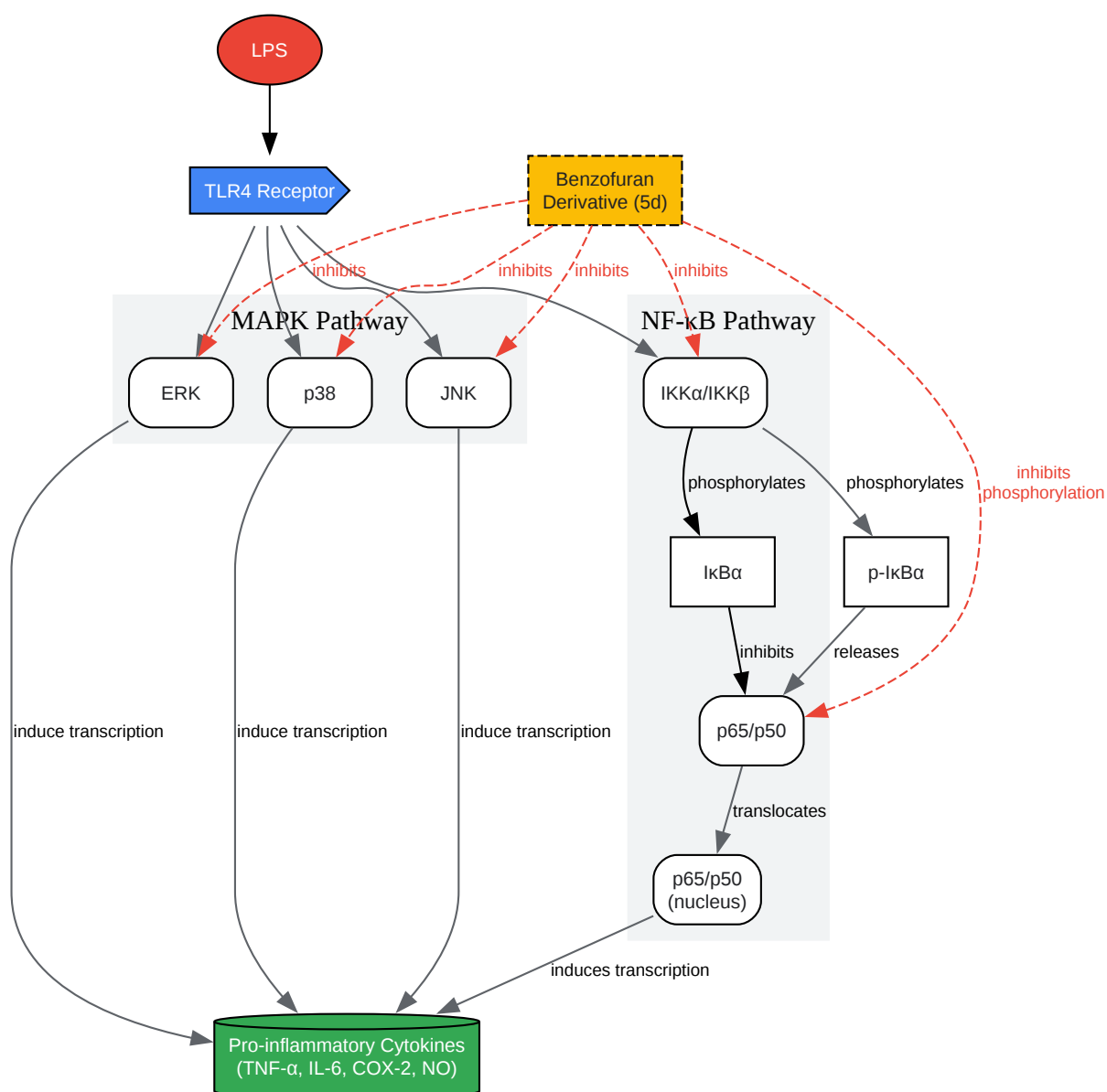
Experimental Workflow for Biological Activity Screening



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Caption: General workflow for the synthesis and biological evaluation of benzofuran derivatives.

NF- κ B and MAPK Signaling Pathways in Inflammation



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Caption: Inhibition of NF- κ B and MAPK pathways by a benzofuran derivative.[13]

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